molecular formula C17H21N3O3S2 B2609825 N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034398-08-6

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2609825
CAS RN: 2034398-08-6
M. Wt: 379.49
InChI Key: PRIVYDZPWANGBE-UHFFFAOYSA-N
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Description

The compound appears to contain furan, thiophene, and oxalamide groups . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar compound, but with a sulfur atom instead of oxygen . Oxalamide is a type of amide, derived from oxalic acid.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the properties of its constituent parts. For example, furan and thiophene rings are aromatic and relatively stable, but can undergo electrophilic substitution . Oxalamides, on the other hand, might be involved in various reactions depending on their substitution pattern.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, furan is a colorless, volatile liquid with a boiling point of 31.36 °C . Thiophene is also a colorless liquid, but with a higher boiling point of 84.14 °C . Oxalamides are typically solid at room temperature.

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds has focused on their synthesis, crystal structure, and vibrational properties. For example, studies have detailed the synthesis of related compounds, exploring their molecular structures through various spectroscopic methods, including 1H NMR, 13C NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide foundational knowledge for understanding the structural characteristics and potential applications of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide (Sun et al., 2021).

Catalytic Activity and Coupling Reactions

The compound's related structures have been explored for their role in catalytic activity, particularly in Cu-catalyzed coupling reactions. Research indicates that bisoxalamides, including derivatives similar to the target compound, can enhance the catalytic efficiency in reactions involving (hetero)aryl bromides and anilines or secondary amines. Such studies underscore the potential utility of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide in facilitating various chemical transformations (Bhunia et al., 2017).

Materials Science Applications

Compounds with similar structures have been investigated for their potential applications in materials science, such as in the development of micelles for nitric oxide delivery. These studies highlight the relevance of the compound's structural motifs in designing materials for biomedical applications, suggesting avenues for research into the use of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide in similar contexts (Hasegawa et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiophene derivatives have shown therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. Given the therapeutic properties of many thiophene derivatives , it’s possible that this compound could have potential applications in medicinal chemistry.

properties

IUPAC Name

N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c21-16(18-10-14-2-1-7-25-14)17(22)19-11-15(13-3-6-23-12-13)20-4-8-24-9-5-20/h1-3,6-7,12,15H,4-5,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIVYDZPWANGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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